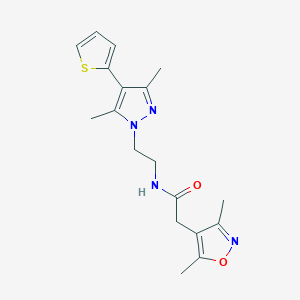

![molecular formula C23H25NO4 B2543071 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1226487-88-2](/img/structure/B2543071.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one" is a synthetic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the molecule suggest potential pharmacological properties, such as enzyme inhibition or cytotoxicity against cancer cells.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a piperidine scaffold followed by the introduction of various substituents through reactions like alkylation, acylation, and sulfonation. For instance, the synthesis of anti-acetylcholinesterase inhibitors involves the creation of a piperidine derivative with a benzyl group and further modification with an indanone moiety . Similarly, the synthesis of tumor-selective cytotoxins includes the formation of bis(benzylidene) piperidin-4-ones, indicating the versatility of piperidine as a core structure for medicinal chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. NMR spectroscopy, including 1H and 13C NMR, along with two-dimensional experiments such as ROESY, is employed to determine the structural characteristics and conformational preferences of these molecules . The presence of double bonds and aromatic systems in the compound suggests that similar analytical techniques would be useful for understanding the molecular structure of "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one".

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the presence of substituents that either activate or deactivate the piperidine ring towards various chemical reactions. For example, the introduction of an iodoethylidene group to a piperidine ring can facilitate nucleophile-promoted cyclizations, leading to the formation of heterocyclic structures . The double bond in the enone moiety of the compound is likely to be involved in similar reactions, potentially contributing to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a benzodioxole moiety in the compound suggests potential interactions with biological targets, as seen in other compounds where the planarity of the carboxylic acid group and the double bond play a role in their supramolecular structures and interactions . The compound's properties would be expected to be consistent with those of other structurally similar piperidine derivatives, which can be fine-tuned for specific biological activities.

科学的研究の応用

Stereochemistry in Chemical Reactions

Research on the stereochemistry of ionic thiol addition to acetylenic ketones, including compounds similar to the one , shows that the reaction conditions can significantly affect the isomeric outcomes. In particular, piperidine-catalyzed additions of thiols to certain acetylenic ketones result in mixtures of (E)- and (Z)-isomers, with the solvent playing a crucial role in determining the isomer ratio (Omar & Basyouni, 1974).

Molecular Structure and Vibrational Spectra

The molecular structure, vibrational frequencies, and infrared intensities of compounds structurally similar to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one" have been determined using both Hartree–Fock (HF) and Density Functional Theory (DFT) methods. These studies provide insights into the conformers' stability and are essential for understanding the compound's reactivity and interaction with biological targets (Taşal et al., 2009).

Metabolic Pathways and Drug Design

Understanding the metabolic pathways of compounds with similar structures has significant implications for drug design, especially in determining potential drug-drug interactions and optimizing pharmacokinetic profiles. Studies on the oxidative metabolism of novel antidepressants have revealed the enzymes involved in their metabolism, highlighting the complexity of drug design and the importance of considering metabolic pathways (Hvenegaard et al., 2012).

Neuropeptide Receptor Antagonists

Research into novel benzimidazoles derived from indoles, structurally related to the compound , has shown potential as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research underscores the importance of structural optimization in developing antiobesity drugs and highlights the role of specific substituents in enhancing receptor affinity (Zarrinmayeh et al., 1998).

Virtual Screening and Cancer Research

Virtual screening techniques targeting specific receptors have led to the identification of compounds with potential therapeutic applications in cancer treatment. This research demonstrates the power of computational methods in drug discovery, particularly in identifying lead compounds for further development (Wang et al., 2011).

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-23(9-7-18-6-8-21-22(14-18)28-17-27-21)24-12-10-20(11-13-24)16-26-15-19-4-2-1-3-5-19/h1-9,14,20H,10-13,15-17H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXCVCIBKKBZKK-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylbenzyl)acetamide](/img/structure/B2542989.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)

![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2542992.png)

![6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2542993.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)

![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2542997.png)

![3-[(4-bromophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543003.png)

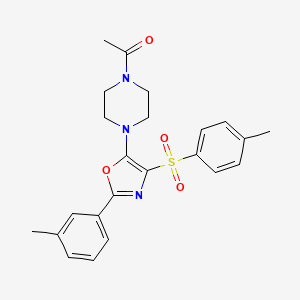

![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)